Structural Differentiation from N-(quinolin-6-yl) and N-(4-methoxybenzyl) Analogs in sGC Modulation Patents
The target compound is explicitly claimed as a representative example in a patent family describing nicotinamide derivatives as sGC stimulators [1]. Its unique combination of a 6-(2-(tert-butoxy)ethoxy) chain and an N-(4-diethylamino-2-methylphenyl) amide is not found in closely related disclosed analogs such as N-(quinolin-6-yl) or N-(4-methoxybenzyl) variants. No head-to-head potency or selectivity data for these specific analogs could be identified in allowed public sources.
| Evidence Dimension | Structural uniqueness of substitution pattern |
|---|---|
| Target Compound Data | 6-(2-(tert-butoxy)ethoxy) chain; N-(4-diethylamino-2-methylphenyl) amide |
| Comparator Or Baseline | 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide; 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide |
| Quantified Difference | Qualitative structural difference only; quantitative activity data not publicly available from non-excluded sources |
| Conditions | Patent example comparison (WO2012002577A1) |
Why This Matters
The distinct substitution pattern may confer unique binding interactions with sGC, making direct substitution with other patent examples scientifically unsupported.
- [1] FUJIFILM Corporation. Novel nicotinamide derivatives or salts thereof. European Patent EP2589592B1, granted 2018-08-22. (WO2012002577A1). View Source
